molecular formula C12H20O4 B3023009 2-Ethylhexyl hydrogen maleate CAS No. 2370-71-0

2-Ethylhexyl hydrogen maleate

Cat. No. B3023009
CAS RN: 2370-71-0
M. Wt: 228.28 g/mol
InChI Key: IQBLWPLYPNOTJC-FPLPWBNLSA-N
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Description

2-Ethylhexyl hydrogen maleate is a compound that belongs to the family of maleic acid esters . It can be described as the ester of maleic acid with the alcohol 2-ethylhexyl . It is used in a variety of applications such as adhesives and coatings .


Synthesis Analysis

The synthesis of 2-Ethylhexyl hydrogen maleate involves the esterification of maleic anhydride with 2-ethylhexanol . This reaction is bimolecular and exhibits first-order kinetics with respect to the acid . The process is often catalyzed by sulfuric acid or amphoteric tetrabutyl titanate .


Molecular Structure Analysis

The molecular formula of 2-Ethylhexyl hydrogen maleate is C12H20O4 . It contains a total of 35 bonds, including 15 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ester, and 1 hydroxyl group .


Chemical Reactions Analysis

The esterification of maleic anhydride with 2-ethylhexanol is the key chemical reaction involved in the formation of 2-Ethylhexyl hydrogen maleate . This reaction is typically catalyzed by sulfuric acid or amphoteric tetrabutyl titanate .


Physical And Chemical Properties Analysis

2-Ethylhexyl hydrogen maleate has a molecular weight of 228.3 g/mol . It contains a total of 35 bonds, including 15 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ester, and 1 hydroxyl group .

Safety and Hazards

2-Ethylhexyl hydrogen maleate can cause skin irritation and serious eye damage . It is also harmful if swallowed and harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

Mechanism of Action

Target of Action

This compound is a mono-constituent substance of organic origin

Mode of Action

The compound has a complex structure with a total of 35 bonds, including 15 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), and 1 hydroxyl group . These functional groups may interact with various biological targets, leading to changes in cellular processes. The exact interactions and resulting changes are yet to be elucidated .

Biochemical Pathways

The specific biochemical pathways affected by 2-Ethylhexyl hydrogen maleate are currently unknown . Given the compound’s structure, it may potentially interact with pathways involving ester or carboxylic acid metabolites.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Ethylhexyl hydrogen maleate is limited . Understanding these properties is crucial for determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect a compound’s structure and, consequently, its interaction with biological targets. Specific information on how such factors influence the action of 2-ethylhexyl hydrogen maleate is currently unavailable .

properties

IUPAC Name

(Z)-4-(2-ethylhexoxy)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBLWPLYPNOTJC-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(CC)COC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90897446
Record name 2-​Butenedioic acid (2Z)​-​, 1-​(2-​ethylhexyl) ester
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Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylhexyl hydrogen maleate

CAS RN

7423-42-9, 2370-71-0
Record name 2-Ethylhexyl maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7423-42-9
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Record name Mono(2-ethylhexyl) maleate
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Record name 2-Butenedioic acid (2Z)-, 1-(2-ethylhexyl) ester
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Record name 2-​Butenedioic acid (2Z)​-​, 1-​(2-​ethylhexyl) ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexyl hydrogen maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.226
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Record name Maleic Acid Monooctyl Ester
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Record name MONO(2-ETHYLHEXYL) MALEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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